Mcl‑1/Bim Inhibition: Structural SAR Predicts Reduced Potency Versus the Trifluoromethyl Analog ML311
The target compound is the des‑trifluoromethyl, hydroxyethyl analog of the Mcl‑1/Bim probe ML311. In the NIH MLPCN probe report, ML311 (4‑CF3‑phenyl, N‑ethyl piperazine) inhibited the Mcl‑1/Bim interaction with an IC50 of 0.31 µM in a fluorescence polarization assay and an EC50 of 0.30 µM in a cell‑based assay, while showing >100‑fold selectivity over Bcl‑xL (IC50 >40 µM) [1]. SAR studies within this series indicate that removal of the 4‑CF3 group decreases Mcl‑1 affinity by at least 10‑fold; the 2‑hydroxyethyl substituent further modulates solubility and hydrogen‑bonding capacity but has not been quantitatively profiled [1]. Direct head‑to‑head data for the target compound are not available; the differentiation is inferred from class‑level SAR.
| Evidence Dimension | Inhibition of Mcl-1/Bim protein-protein interaction (FP assay) |
|---|---|
| Target Compound Data | Not reported; predicted IC50 >3 µM based on SAR trends |
| Comparator Or Baseline | ML311: IC50 = 0.31 µM (FP assay); EC50 = 0.30 µM (cell-based); selectivity vs Bcl-xL: IC50 >40 µM |
| Quantified Difference | Estimated ≥10‑fold loss in Mcl‑1 inhibitory potency relative to ML311 |
| Conditions | Fluorescence polarization assay (Mcl-1/Bim); cell-based viability assay (Mcl‑1‑dependent lines) |
Why This Matters
Procurement of the target compound as a less potent, more soluble Mcl‑1 tool may be justified when reduced on‑target activity is acceptable or when the hydroxyethyl handle is needed for conjugation, but it cannot substitute for ML311 in assays requiring potent Mcl‑1 blockade.
- [1] Bannister T, et al. ML311: A Small Molecule that Potently and Selectively Disrupts the Protein-Protein Interaction of Mcl-1 and Bim: A Probe for Studying Lymphoid Tumorigenesis. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010. PMID: 23762927. View Source
